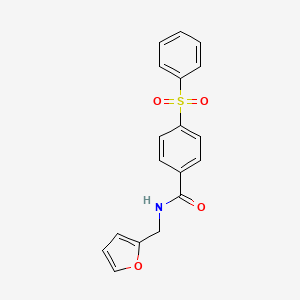

N-(2-furylmethyl)-4-(phenylsulfonyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes including N-alkylation, N-arylation, and coupling reactions. For example, derivatives of N-(phenylsulfonyl)benzamide have been synthesized through processes involving bromomethylbenzenesulfonyl chloride treatment followed by reaction with secondary amines and subsequent coupling reactions (Hussain et al., 2017). Such methodologies could potentially be adapted for the synthesis of N-(2-furylmethyl)-4-(phenylsulfonyl)benzamide.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques such as X-ray diffraction and density functional theory (DFT) analysis. These studies provide detailed insights into bond lengths, angles, and overall molecular geometry, which are crucial for understanding the chemical behavior of these compounds (Li et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving N-(phenylsulfonyl)benzamide derivatives have been explored, including their potential in forming various chemically and biologically active motifs through reactions such as the Michael reaction and alkylation. These reactions extend the utility of the core structure by introducing functional groups that can modulate the chemical and biological properties of the resulting compounds (Dyachenko et al., 2008).

Physical Properties Analysis

The physical properties of similar compounds, including solubility, melting points, and crystal structure, have been characterized to inform their handling, storage, and application in further chemical reactions and formulations. These properties are often determined using a combination of spectroscopic and thermal analysis techniques.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group compatibility, are essential for understanding the potential applications and limitations of N-(2-furylmethyl)-4-(phenylsulfonyl)benzamide. Studies on related compounds have investigated their reactivity in various chemical environments, highlighting the influence of substituents on their chemical behavior and stability (Sharafi-kolkeshvandi et al., 2016).

科学研究应用

抗结核特性

N-(2-furylmethyl)-4-(phenylsulfonyl)benzamide 在抗结核应用中显示出前景。在一项研究中,相关化合物,特别是 9-苄基-6-(2-furyl)嘌呤,对结核分枝杆菌表现出显着的抑制活性,一些衍生物在巨噬细胞内表现出低毒性和高活性,使其成为潜在的抗结核药物 (Bakkestuen, Gundersen, & Utenova, 2005).

催化和聚合

该化合物与催化和聚合领域相关。在一项研究中,N-(喹啉-8-基)苯甲酰胺的衍生物被成功合成,包括苯磺酰衍生物,使用环保方法。由于其不那么令人不快的异味和环境效益,这些衍生物在催化应用中可能很有价值 (Xia et al., 2016).

酶抑制

该化合物及其衍生物已被研究其抑制某些酶的能力。例如,碳酸酐酶的芳香磺酰胺抑制剂对不同的同工酶表现出不同的活性,其中一些表现出纳摩尔抑制浓度。这些发现表明在靶向特定同工酶以用于治疗目的方面具有潜在应用 (Supuran, Maresca, Gregáň, & Remko, 2013).

药物开发

在药物研究中,苯甲酰胺衍生物,包括苯磺酰衍生物,已被合成并评估其对胃肠道运动的影响。一些衍生物作为选择性血清素 4 受体激动剂显示出前景,可能有助于开发具有减少副作用的促动力剂 (Sonda et al., 2004).

代谢研究

该化合物已参与新型抗抑郁药的代谢研究。对新型抗抑郁药 Lu AA21004 的研究鉴定了各种代谢物,包括 4-羟基苯基代谢物和亚砜,其中涉及 CYP2D6、CYP2C9 和 CYP3A4/5 等酶。这项研究有助于了解新药的代谢途径 (Hvenegaard et al., 2012).

光动力疗法

在光动力疗法研究中,与 N-(2-furylmethyl)-4-(phenylsulfonyl)benzamide 相关的化合物显示出疗效。例如,通过涉及硫酸的改良工艺合成的苯并氯菌素在体内表现出显着的杀瘤作用,表明它们作为光动力疗法中药剂的潜力 (Morgan et al., 1992).

癌症研究

N-(2-furylmethyl)-4-(phenylsulfonyl)benzamide 的衍生物已在癌症研究中得到探索。一项对 salermide 相关 sirtuin 抑制剂的研究发现,苯甲酰胺和苯胺衍生物在人白血病细胞中诱导显着凋亡,而一些亚磺酰基和磺酰基衍生物在分化中很有效。这些化合物具有广谱抗癌特性,包括针对癌症干细胞 (Rotili et al., 2012).

属性

IUPAC Name |

4-(benzenesulfonyl)-N-(furan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c20-18(19-13-15-5-4-12-23-15)14-8-10-17(11-9-14)24(21,22)16-6-2-1-3-7-16/h1-12H,13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXBPSRPAZNWKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzenesulfonyl)-N-(furan-2-ylmethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-methyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5566076.png)

![3-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}propyl)pyridine dihydrochloride](/img/structure/B5566092.png)

![4-{3-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-3-oxopropyl}phenol](/img/structure/B5566127.png)

![2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5566165.png)

![N-{4-[2-(1-azocanylacetyl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B5566179.png)

![N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5566184.png)

![2-[2-(2-pyridinyl)ethyl]-9-D-threonyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5566191.png)

![N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxamide](/img/structure/B5566194.png)